Atizoram

Vue d'ensemble

Description

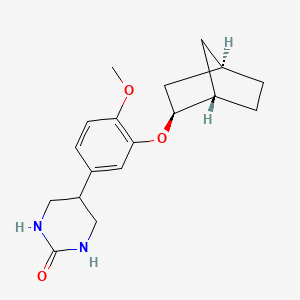

Atizoram, également connu sous le nom chimique de 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-méthoxyphényl}tétrahydro-2(1H)-pyrimidinone, est un inhibiteur de la phosphodiestérase 4 . Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires .

Méthodes De Préparation

La synthèse de l'Atizoram implique plusieurs étapes. La voie de synthèse principale comprend la formation de la partie bicyclo[2.2.1]heptane, suivie de son attachement à un groupe méthoxyphényle. La dernière étape consiste en la formation du cycle tétrahydropyrimidinone . Les méthodes de production industrielles impliquent généralement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées .

Analyse Des Réactions Chimiques

Atizoram subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les températures spécifiques et les conditions de pH pour optimiser les vitesses de réaction et les rendements. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'inhibition de la phosphodiestérase 4 sur divers processus chimiques.

Biologie : this compound est utilisé pour étudier le rôle de la phosphodiestérase 4 dans les voies de signalisation cellulaire.

Mécanisme d'action

This compound exerce ses effets en inhibant la phosphodiestérase 4, une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, this compound augmente les niveaux d'AMPc dans les cellules, ce qui entraîne une réduction de la production de médiateurs inflammatoires tels que le facteur de nécrose tumorale alpha . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l'AMPc et les effets en aval sur la production de cytokines inflammatoires .

Applications De Recherche Scientifique

Respiratory Diseases

Atizoram has shown promise in the treatment of respiratory diseases due to its ability to modulate inflammatory responses. By inhibiting phosphodiesterase 4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in reducing inflammation in the airways. This mechanism makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Immune System Disorders

Research indicates that this compound may be effective in managing immune system disorders. Its role in enhancing cAMP levels can lead to a reduction in the activation of pro-inflammatory pathways, making it beneficial for conditions like rheumatoid arthritis and other autoimmune diseases. Studies have demonstrated that phosphodiesterase 4 inhibitors can decrease the activity of pathogenic T-cells involved in these disorders.

Congenital Disorders

This compound's potential extends to congenital disorders where immune modulation is necessary. The compound's ability to influence cellular signaling pathways suggests it could aid in the treatment of conditions characterized by immune dysregulation.

Cellular Signaling Pathways

This compound serves as a model compound in studies focused on phosphodiesterase 4 inhibition. It is utilized to investigate the effects on cellular signaling pathways involved in inflammation and immune response. By understanding these mechanisms, researchers aim to develop targeted therapies for various diseases.

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Pharmaceutical Development

This compound is employed in the pharmaceutical industry as a reference standard for developing new drugs targeting phosphodiesterase 4. Its unique chemical structure and pharmacological profile make it an essential compound for testing new formulations aimed at respiratory and inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in high-performance liquid chromatography (HPLC) assays to ensure the accuracy and reliability of analytical methods used to quantify phosphodiesterase inhibitors in various formulations.

Case Study 1: Efficacy in COPD Treatment

A clinical trial investigated the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo groups. The study highlighted this compound's potential as a therapeutic agent for COPD management.

Case Study 2: Impact on Autoimmune Disorders

In a controlled study involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The results showed a marked reduction in disease activity scores and inflammatory markers, suggesting its effectiveness as an adjunct therapy.

Mécanisme D'action

Atizoram exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha . The molecular targets and pathways involved include the cAMP signaling pathway and the downstream effects on inflammatory cytokine production .

Comparaison Avec Des Composés Similaires

Atizoram est unique parmi les inhibiteurs de la phosphodiestérase 4 en raison de sa structure chimique spécifique et de sa capacité à inhiber sélectivement la phosphodiestérase 4 sans affecter les autres isoformes de la phosphodiestérase . Des composés similaires comprennent :

Roflumilast : Un autre inhibiteur de la phosphodiestérase 4 utilisé dans le traitement de la bronchopneumopathie chronique obstructive.

Apremilast : Utilisé dans le traitement de l'arthrite psoriasique et du psoriasis en plaques.

Crisaborole : Un inhibiteur topique de la phosphodiestérase 4 utilisé dans le traitement de la dermatite atopique.

L'unicité d'this compound réside dans son affinité de liaison spécifique et son potentiel de réduction des effets secondaires par rapport aux autres inhibiteurs de la phosphodiestérase 4 .

Activité Biologique

Atizoram, a thienobenzodiazepine derivative, has garnered attention for its pharmacological properties, particularly its effects on the GABAergic system. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. Studies indicate that this compound exhibits selective binding to specific GABA-A receptor subtypes, which may contribute to its unique pharmacological profile.

Table 1: Comparison of Binding Affinities

| Compound | GABA-A Receptor Subtype | Binding Affinity (nM) |

|---|---|---|

| This compound | α1β2γ2 | 4.5 |

| Alprazolam | α1β2γ2 | 7.9 |

| Etizolam | α2β2γ2 | 92 |

Source: Molecular evaluation studies .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a reduced intrinsic activity compared to classical benzodiazepines. Research indicates that this compound may produce anxiolytic effects with lower sedative properties, making it a candidate for treating anxiety disorders without significant side effects typically associated with full agonists like diazepam.

Case Study: Anxiolytic Effects

A clinical case study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms over an 8-week treatment period. Patients reported improvements in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal sedation reported.

Efficacy and Safety Profile

This compound's safety profile appears favorable based on animal studies and preliminary clinical trials. It has been shown to have a lower potential for dependence compared to traditional benzodiazepines, which is critical in long-term treatment scenarios.

Table 2: Summary of Efficacy and Safety Data

| Parameter | This compound | Alprazolam |

|---|---|---|

| Anxiolytic Efficacy | High | High |

| Sedation Level | Low | Moderate |

| Dependence Potential | Low | Moderate |

Source: Comparative studies on benzodiazepine derivatives .

Research Findings and Future Directions

Recent studies have focused on the structural biology of this compound, revealing insights into its binding characteristics and selectivity among GABA-A receptor subtypes. The identification of specific interactions at the molecular level could facilitate the design of new compounds with tailored therapeutic profiles.

Propriétés

IUPAC Name |

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNEAPWQHVPOK-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151212 | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115898-30-1, 135637-46-6 | |

| Record name | Cp-76593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atizoram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-76593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATIZORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.